molecular formula C14H15ClN2O B2397995 N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797571-04-0

N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2397995
CAS RN: 1797571-04-0
M. Wt: 262.74
InChI Key: UQUCGOATXUXCDN-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as PNU-120596, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to a class of compounds called positive allosteric modulators (PAMs) that target the alpha7 nicotinic acetylcholine receptor (α7 nAChR) in the central nervous system.

Scientific Research Applications

Synthesis of Novel Organic Compounds

One of the key applications of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide derivatives is in the synthesis of novel organic compounds. For instance, the intramolecular Michael-type additions have been utilized to synthesize 2-azabicyclo[3.2.1]oct-3-enes, revealing their potential in creating compounds with antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985). Furthermore, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery demonstrates the versatility of these compounds in generating conformationally restricted analogues of proline (Druzhenko et al., 2018).

Pharmacological Applications

In the realm of pharmacology, derivatives of N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide have been investigated for their potential in treating cognitive deficits in schizophrenia. The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a novel agonist of the alpha7 nicotinic acetylcholine receptor, highlights the therapeutic applications of these compounds (Wishka et al., 2006). Similarly, Itasetron's ability to prevent age-related memory deficits in rats underscores the significance of these compounds in addressing neurological disorders (Pitsikas & Borsini, 1996).

Molecular Design and Drug Discovery

The structural analysis and synthesis of bicyclic and tricyclic derivatives, such as the crystal structure characterization of specific bicyclo compounds, contribute to our understanding of molecular interactions and design principles in drug discovery. These studies provide insights into the molecular configurations conducive to high biological activity and selectivity (Guo, Zhang, & Xia, 2015). Moreover, the exploration of conformationally restricted pipecolic acid analogues demonstrates the potential of these compounds in creating more targeted and effective therapeutic agents (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).

properties

IUPAC Name

N-(2-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)17-10-4-3-5-11(17)9-8-10/h1-4,6-7,10-11H,5,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUCGOATXUXCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

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